molecular formula C19H17NO2 B5571746 N-(4-methylphenyl)-2-naphthalen-2-yloxyacetamide

N-(4-methylphenyl)-2-naphthalen-2-yloxyacetamide

Cat. No.: B5571746
M. Wt: 291.3 g/mol
InChI Key: WPGPTZIOPLORJT-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-naphthalen-2-yloxyacetamide is a useful research compound. Its molecular formula is C19H17NO2 and its molecular weight is 291.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide is 291.125928785 g/mol and the complexity rating of the compound is 362. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant and Free Radical Scavenging Activity

N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide and its derivatives exhibit significant antioxidant properties, engaging in the scavenging of free radicals. A study by Boudebbous et al. (2021) on a similar compound, N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, demonstrated potent free radical scavenging capabilities comparable to commercial antioxidants. This research highlights the compound's effectiveness in trapping free radicals through hydrogen atom transfer and electron transfer mechanisms, suggesting potential applications in mitigating oxidative stress-related damages (Boudebbous et al., 2021).

Structural and Molecular Interaction Studies

The structural elucidation and interaction studies of compounds like N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide have been pivotal in understanding molecular behaviors. Gouda et al. (2022) investigated N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide, focusing on its crystal structure, noncovalent interactions, and the energetics of its molecular framework. This research provides insight into the stabilization mechanisms of such compounds and their potential applications in material science and molecular design (Gouda et al., 2022).

Environmental and Water Quality Research

The reactivity and detection of carbonyl compounds, including derivatives of N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide, have significant implications for environmental monitoring and water quality assessment. Houdier et al. (2000) introduced a new fluorescent probe for the sensitive detection of aldehydes and ketones in water samples. This method, based on the derivatization with 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide, underscores the importance of such compounds in tracking environmental pollutants and ensuring water safety (Houdier et al., 2000).

Toxicological Studies

Research into the toxicological profiles and mechanisms of action for compounds structurally related to N-(4-methylphenyl)-2-(2-naphthyloxy)acetamide provides critical insights into their safe handling and environmental impact. Streeter et al. (1986) focused on the reactive metabolite formation and protein molecule cross-linking by acetaminophen, a compound with structural similarities, highlighting the potential toxicological risks associated with such chemicals. These studies are essential for understanding the environmental and biological safety of these compounds (Streeter et al., 1986).

Properties

IUPAC Name

N-(4-methylphenyl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2/c1-14-6-9-17(10-7-14)20-19(21)13-22-18-11-8-15-4-2-3-5-16(15)12-18/h2-12H,13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPGPTZIOPLORJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.